molecular formula C8H10N2O2S B1415392 [(6-Ethylpyrimidin-4-yl)thio]acetic acid CAS No. 1105192-37-7

[(6-Ethylpyrimidin-4-yl)thio]acetic acid

Cat. No.: B1415392
CAS No.: 1105192-37-7
M. Wt: 198.24 g/mol
InChI Key: BCXRJPCSLFRHFN-UHFFFAOYSA-N
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Description

[(6-Ethylpyrimidin-4-yl)thio]acetic acid ( 1105192-37-7) is a high-purity chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol . This pyrimidine-thioacetic acid derivative is supplied for research and development purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use. The compound features a pyrimidine ring system, a structure of significant interest in medicinal chemistry and agrochemical research, as pyrimidine derivatives are known to exhibit a wide range of biological activities . The molecule contains a sulfur-based thioether linkage that connects the ethyl-substituted pyrimidine ring to the acetic acid functional group, making it a valuable synthon for further chemical modifications and structure-activity relationship studies. Researchers utilize this compound in various applications, including the synthesis of more complex molecules, as a building block in pharmaceutical development, and in material science research. Proper handling and storage are essential; the product should be kept sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2-(6-ethylpyrimidin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-6-3-7(10-5-9-6)13-4-8(11)12/h3,5H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXRJPCSLFRHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Strategy

  • Starting Materials :

  • Reaction Conditions :

    • The reaction typically involves a base such as potassium carbonate to facilitate the nucleophilic substitution.
    • Solvents like acetone or ethanol are commonly used.
    • The reaction temperature can range from room temperature to reflux conditions.
  • Hydrolysis :

    • If an ester is used, hydrolysis is necessary to obtain the acid form.

Example Synthesis

Step 1: Preparation of Ethyl [(6-Ethylpyrimidin-4-yl)thio]acetate

Reagents Quantity Conditions
6-Ethyl-4-thiopyrimidine 0.1 mol Acetone, 400 mL
Ethyl 2-chloroacetate 0.12 mol Room temperature, 6 hours
Potassium carbonate 0.1 mol Monitored by TLC

Step 2: Hydrolysis to this compound

Reagents Quantity Conditions
Ethyl [(6-Ethylpyrimidin-4-yl)thio]acetate 0.05 mol Ethanol, 200 mL
Sodium hydroxide (1 M) 0.1 mol Reflux, 2 hours

Chemical Reactions Analysis

[(6-Ethylpyrimidin-4-yl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The thio group can undergo nucleophilic substitution reactions with alkyl halides to form thioethers. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.

Scientific Research Applications

Chemistry

[(6-Ethylpyrimidin-4-yl)thio]acetic acid serves as a building block in organic synthesis, enabling the creation of more complex molecules. It acts as a reagent in various organic reactions due to its unique thioacetic acid structure, allowing chemists to explore new synthetic pathways and develop novel compounds.

Biology

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.
  • Antifungal Activity : The compound has demonstrated antifungal properties in laboratory settings, suggesting its utility in treating fungal infections.
  • Anticancer Effects : Preliminary research indicates that it may inhibit the proliferation of cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

  • Cardiovascular Health : The compound's mechanism may involve inhibiting platelet aggregation, which is crucial in preventing thrombotic events such as myocardial infarction and stroke .
  • Infectious Diseases : Ongoing studies aim to evaluate its efficacy against specific infectious diseases, potentially leading to new treatment options.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant inhibition of bacterial growth in vitro. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results that suggest its potential use as a new antibiotic.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. Further investigations are necessary to elucidate the specific pathways affected by this compound and to evaluate its efficacy in vivo.

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Findings
ChemistryBuilding block for synthesisUsed in organic reactions to create complex molecules
BiologyAntimicrobialInhibits growth of E. coli and S. aureus
AntifungalDemonstrated efficacy against fungal pathogens
AnticancerInhibits proliferation of cancer cell lines
MedicineCardiovascularPotential inhibitor of platelet aggregation
Infectious DiseasesUnder investigation for treatment efficacy

Mechanism of Action

The mechanism of action of [(6-Ethylpyrimidin-4-yl)thio]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Quinoline-Based Derivatives

2-((Quinolin-4-yl)thio)acetic Acid (QAC-1) and Sodium Salts (QAC-5)

  • Structure: These compounds replace the pyrimidine ring with a quinoline heterocycle. QAC-5 is the sodium salt of QAC-1, enhancing water solubility .
  • Biological Activity : Both stimulate rhizogenesis (root formation) in Paulownia clones, with QAC-5 showing greater efficacy due to improved bioavailability .
  • Toxicity: QAC-1 reduces progressive sperm motility by 15–20%, indicating high toxicity. Sodium salts (QAC-5) exhibit higher toxicity than their acid forms due to increased ionization and membrane permeability . Alkoxy substituents (e.g., -OCH₃) on the quinoline ring reduce toxicity, as seen in QAC-3 and QAC-4 .

Pyrimidine Derivatives with Varied Substituents

({[5-(Ethoxycarbonyl)-6-Methyl-2-Oxo-1,2,3,6-Tetrahydropyrimidin-4-yl]Methyl}Thio)Acetic Acid

  • Structure : Shares the pyrimidine core but includes ethoxycarbonyl and methyl groups, creating a more complex substitution pattern .

Aromatic Thioacetic Acids

2-[(4-Fluorophenyl)thio]acetic Acid

  • Structure : Features a fluorophenyl group instead of pyrimidine, with a molecular weight of 186.2 g/mol .
  • Properties : The fluorine atom enhances electronegativity, which may influence acidity and lipophilicity. Log D (pH 7) values for such compounds are critical for predicting membrane permeability .

Heterocyclic Thioacetic Acid Derivatives

2-((Triazolyl)thio)acetic Acids

  • Structure: Triazole or thiazolidinone rings replace pyrimidine, often with methoxyphenyl substituents .
  • Activity : These compounds are studied for antimicrobial and antioxidant properties. Computational models predict low to moderate toxicity, influenced by esterification and substituent effects .

Comparative Analysis Table

Compound Name Core Structure Molecular Weight Key Substituents Biological Activity Toxicity Profile Solubility
[(6-Ethylpyrimidin-4-yl)thio]acetic acid Pyrimidine 198.24 Ethyl (C6) Not reported Unknown Low (hydrophobic)
2-((Quinolin-4-yl)thio)acetic acid (QAC-1) Quinoline ~215.2* None Rhizogenesis stimulation High (15–20% sperm motility reduction) Low (acid form)
Sodium salt of QAC-5 Quinoline ~237.2* Sodium salt Enhanced rhizogenesis Higher than QAC-1 High (ionized)
2-[(4-Fluorophenyl)thio]acetic acid Phenyl 186.2 Fluorine (C4) Not reported Unknown pH-dependent
2-((Triazolyl)thio)acetic acid derivatives Triazole Varies Methoxyphenyl groups Antimicrobial, antioxidant Low (predicted) Moderate (ester forms)

*Estimated based on quinoline molecular framework.

Key Findings and Trends

Structural Impact on Activity: Pyrimidine vs. Quinoline: Quinoline derivatives exhibit higher biological activity in plant rhizogenesis but greater toxicity, likely due to increased aromaticity and interaction with cellular targets . Substituent Effects: Alkoxy groups (e.g., -OCH₃) on quinoline reduce toxicity, while sodium salts enhance solubility at the cost of higher toxicity .

Solubility and Bioavailability :

  • Sodium salts (e.g., QAC-5) improve water solubility but may increase unintended toxicity .
  • The ethyl group on pyrimidine in the target compound may balance lipophilicity (log P) and membrane permeability compared to bulkier substituents .

Toxicity Mechanisms :

  • Ionization state (e.g., sodium salts) and substituent electronegativity (e.g., fluorine in fluorophenyl derivatives) critically influence toxicity profiles .

Biological Activity

[(6-Ethylpyrimidin-4-yl)thio]acetic acid is a synthetic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial, antifungal, and anticancer properties, along with mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C₈H₁₀N₂O₂S
  • CAS Number : 1105192-37-7
  • Structural Characteristics : The compound features a pyrimidine ring substituted with an ethyl group and a thioacetic acid moiety, which contributes to its unique reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's effectiveness is often compared to standard antibiotics, demonstrating significant potential as a novel antimicrobial agent.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1.8 to 1.9 µg/mL against E. coli .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity against pathogens such as Candida albicans and Aspergillus flavus. The IC50 values for antifungal activity have been reported at approximately 0.82 µg/mL for C. albicans .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Preliminary results suggest that it can inhibit cancer cell proliferation by interfering with cellular processes such as DNA replication and protein synthesis.

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to apoptosis or programmed cell death .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within microbial and cancerous cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for bacterial cell wall synthesis and fungal growth.
  • Cell Membrane Disruption : Observations from transmission electron microscopy (TEM) indicate that treatment with this compound leads to morphological changes in bacterial cells, causing cell wall rupture and leakage of cellular contents .
  • Anticancer Pathways : It is hypothesized that the compound may disrupt signaling pathways involved in cancer cell survival and proliferation.

Synthesis Methods

The synthesis of this compound typically involves the reaction between 6-ethylpyrimidine-4-thiol and chloroacetic acid under basic conditions. This process is conducted in organic solvents such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Case Studies

Several studies have evaluated the biological activities of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against multidrug-resistant strains, demonstrating significant activity comparable to traditional antibiotics .
  • Antifungal Activity Assessment : Research highlighted its effectiveness against common fungal pathogens, suggesting its potential use in treating fungal infections resistant to standard therapies .
  • Cancer Cell Line Studies : Investigations into its effects on various cancer cell lines revealed promising results in inhibiting cell growth and inducing apoptosis .

Comparative Analysis

To further understand the significance of this compound, it can be compared with other similar compounds:

Compound NameStructure FeaturesAntimicrobial Activity (MIC)Antifungal Activity (IC50)
This compoundEthyl group on pyrimidine1.8 µg/mL0.82 µg/mL
[(6-amino-2-ethylpyrimidin-4-yl)thio]acetic acidAmino substitution instead of ethylTBDTBD
[(6-methylpyrimidin-4-yl)thio]acetic acidMethyl group substitutionTBDTBD

Q & A

Q. What synthetic methodologies are effective for preparing [(6-Ethylpyrimidin-4-yl)thio]acetic acid and its derivatives?

The synthesis typically involves nucleophilic substitution reactions. For example, derivatives of structurally similar compounds (e.g., 2-((6-R-quinolin-4-yl)thio)acetic acid) are synthesized by reacting 4-chloroquinolines with thiol-containing reagents like mercaptoacetic acid under alkaline conditions . Sodium salts can be generated via neutralization with NaOH to improve water solubility. Reaction optimization may require controlling temperature (e.g., 60–80°C), solvent choice (e.g., ethanol/water mixtures), and stoichiometric ratios .

Q. How can computational models predict the bioavailability and toxicity of this compound derivatives?

Quantum chemical calculations determine log P (lipophilicity) and log D (pH-dependent distribution coefficient), critical for assessing membrane permeability. Lipinski’s "rule of five" evaluates drug-likeness, while toxicity prediction tools (e.g., OSIRIS Property Explorer) identify structural alerts like reactive substituents. For instance, alkoxy groups at the 6th position of heterocycles reduce toxicity, whereas sodium salts increase bioavailability but may elevate toxicity .

Q. What spectroscopic techniques are used to characterize this compound?

NMR (<sup>1</sup>H, <sup>13</sup>C) confirms the thioether linkage and ethyl-pyrimidine substituents. IR spectroscopy identifies carboxylic acid (-COOH) and C-S bond vibrations. Mass spectrometry (ESI-MS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding patterns in salts .

Advanced Research Questions

Q. How do structural modifications (e.g., alkoxy substituents or sodium salt formation) influence the biological activity of this compound?

Sodium salts enhance water solubility but may increase toxicity due to improved bioavailability. Alkoxy groups (e.g., -OCH3) at the 6th position reduce toxicity by sterically hindering interactions with biological targets. For example, QAC-3 (methoxy-substituted derivative) showed low toxicity in sperm motility assays compared to unsubstituted QAC-1 .

Q. What experimental designs resolve contradictions in toxicity data between computational predictions and in vitro assays?

Discrepancies often arise from bioavailability differences unaccounted for in silico. To address this:

  • Perform parallel assays: Compare computational toxicity scores (e.g., LD50 predictions) with in vitro cytotoxicity (e.g., MTT assays) and in vivo models (e.g., zebrafish embryotoxicity).
  • Adjust log D calculations to reflect physiological pH (7.4) and validate using shake-flask or HPLC methods .

Q. How can QSAR studies guide the optimization of this compound derivatives for plant growth stimulation?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups at the pyrimidine ring) with rhizogenesis enhancement. For instance, sodium salts of analogous compounds (e.g., QAC-5) increased root formation in Paulownia clones by 30–40% in vitro, linked to their ionizable carboxylate group improving cellular uptake .

Q. What strategies mitigate off-target effects in biological assays for this compound?

  • Selectivity screening : Test against related enzymes (e.g., urease or dehydrogenase isoforms) to identify cross-reactivity.
  • Structural tweaks : Introduce bulky substituents (e.g., cyclopropyl groups) to reduce binding to non-target proteins .
  • Dose-response analysis : Establish EC50/IC50 ratios to differentiate primary vs. secondary effects .

Methodological Considerations

Q. How to validate the purity of this compound derivatives for in vivo studies?

Use HPLC with UV detection (λ = 254 nm) and a C18 column. Purity ≥95% is required, confirmed by a single peak. Residual solvents (e.g., DMF) are quantified via GC-MS and must comply with ICH Q3C guidelines .

Q. What in vitro models are suitable for assessing the compound’s effect on plant rhizogenesis?

Paulownia clone explants are cultured on Murashige and Skoog (MS) medium supplemented with derivatives. Root initiation frequency, length, and biomass are measured after 4–6 weeks. Sodium salts (e.g., QAC-5) at 10–50 µM concentrations showed optimal stimulation .

Q. How to analyze structure-activity relationships (SAR) for derivatives with conflicting bioactivity data?

Apply multivariate analysis (e.g., PCA or PLS regression) to identify key descriptors (e.g., Hammett σ values, molar refractivity). For example, electron-donating groups on the pyrimidine ring correlate with reduced toxicity in sperm motility assays but enhanced root growth in plants .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(6-Ethylpyrimidin-4-yl)thio]acetic acid
Reactant of Route 2
Reactant of Route 2
[(6-Ethylpyrimidin-4-yl)thio]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.